molecular formula C11H13NO2 B2471953 Methyl 2-amino-5-cyclopropylbenzoate CAS No. 1119088-76-4

Methyl 2-amino-5-cyclopropylbenzoate

Cat. No. B2471953
CAS RN: 1119088-76-4
M. Wt: 191.23
InChI Key: YQMVDJYEJUQWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-cyclopropylbenzoate is a chemical compound with the molecular formula C11H13NO2 . It is a bicyclic aromatic compound.


Synthesis Analysis

The synthesis of Methyl 2-amino-5-cyclopropylbenzoate involves a mixture of methyl 2-amino-5-bromobenzoate, cyclopropylboronic acid, K3PO4, Pd(AcO)2, P(Cy)3 in toluene and water. This mixture is heated for 2 hours at 100°C under a nitrogen atmosphere. The reaction mixture is then filtered and the organic phase is separated and evaporated, yielding the product .


Physical And Chemical Properties Analysis

Methyl 2-amino-5-cyclopropylbenzoate has a molecular weight of 191.23 . Other physical and chemical properties like melting point, boiling point, density, and toxicity information are not available in the retrieved results .

Scientific Research Applications

These applications highlight the versatility and potential impact of Methyl 2-Amino-5-cyclopropylbenzoate in diverse scientific domains. Further research will uncover additional uses and refine its properties for practical applications . If you’d like more information on any specific area, feel free to ask!

properties

IUPAC Name

methyl 2-amino-5-cyclopropylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMVDJYEJUQWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-cyclopropylbenzoate

Synthesis routes and methods

Procedure details

In a schlenck tube, a mixture of methyl 2-amino-5-bromobenzoate (43.47 mmol, 10 g), cyclopropylboronic acid (112.92 mmol, 9.700 g), K3PO4 (144.16 mmol, 30.6 g), Pd(AcO)2 (3.47 mmol, 0.780 g), P(Cy)3 (7.85 mmol, 2.2 g) in toluene (170 ml) and water (10 ml) was heated for 2 hours at 100° C., under nitrogen atmosphere. The reaction mixture was filtered through celite and the organic phase was separated and evaporated affording 7.34 g (yield 77%) of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
30.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(AcO)2
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
77%

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